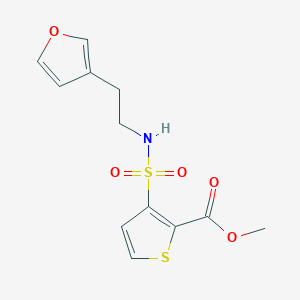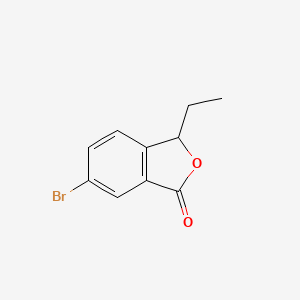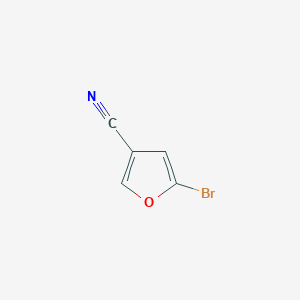
2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to be a complex organic molecule with several functional groups. It has a benzoic acid moiety, a methoxycarbonyl group, a pyrrolidinone ring, and a thioether linkage. These functional groups could potentially influence the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring, the pyrrolidinone ring, and the various functional groups would all contribute to its overall structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar carboxylic acid group and the nonpolar aromatic ring.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Analysis : The compound has been utilized in the synthesis of new chemical structures, like in the case of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester. This synthesis involves condensation reactions and characterization using NMR and MS spectra. Single-crystal X-ray diffraction methods are often employed to determine crystal structures, indicating its utility in structural chemistry (Zhao et al., 2010).
Bioactive Compound Derivation
- Isolation from Marine-derived Fungi : Compounds structurally similar to 2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid have been isolated from marine-derived fungi. For example, phenyl ether derivatives with antioxidant activities were isolated from Aspergillus carneus, highlighting the compound's relevance in the study of natural products and their biological activities (Lan-lan Xu et al., 2017).
Catalytic Applications
- Catalysis in Organic Reactions : The compound's derivatives have been used in catalytic applications, such as in the methoxycarbonylation of alkynes. This demonstrates its utility in facilitating specific organic reactions, contributing to the development of synthetic methods in organic chemistry (A. A. N. Magro et al., 2010).
Photophysical Properties
- Investigation of Photophysical Properties : Derivatives of similar compounds have been used in the synthesis of lanthanide-based coordination polymers, enabling the study of their photophysical properties. Such research contributes to the understanding of light-absorbing and emitting properties of these compounds, which can be crucial in material science and photophysics (S. Sivakumar et al., 2011).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Future studies could explore the synthesis, properties, and potential applications of this compound. Its complex structure suggests that it could have interesting chemical or biological activity worth investigating.
Please note that these are general insights. For detailed and accurate information, experimental data and peer-reviewed research would be needed. If you’re planning any experiments with this compound, please ensure to follow all relevant safety protocols.
Propriétés
IUPAC Name |
2-[1-(2-methoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S/c1-26-19(25)11-6-2-4-8-13(11)20-16(21)10-15(17(20)22)27-14-9-5-3-7-12(14)18(23)24/h2-9,15H,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAHNTNIZZRBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(Methoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2533656.png)
![2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol](/img/structure/B2533658.png)
![2-Aminospiro[3.5]nonane-2-carboxylic acid](/img/structure/B2533659.png)



![3-[4-(azepan-1-ylsulfonyl)phenyl]propanoic Acid](/img/structure/B2533663.png)



![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)